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Compound of Interest

Compound Name: Adipimide

Cat. No.: B184010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
adipimide, a dicarboxylic acid amide. The information presented herein is crucial for the
identification, characterization, and quality control of adipimide in research and development
settings. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with generalized experimental protocols for obtaining such
spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of adipimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data of Adipimide
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.46 Multiplet 4H -CH2-CH2-CHz2-CHz-
2.03 Multiplet 4H -CH2-CH2-CH2-CHz2z-
6.68 Broad Singlet 2H -NH:z
7.21 Broad Singlet 2H -NH:z
Solvent: DMSO-ds, Instrument: 90 MHz
Table 2: 13C NMR Spectroscopic Data of Adipimide
Chemical Shift (8) ppm Assighment
25.0 -CH2-CH2-CH2-CH2-
35.0 -CH2-CH2-CH2-CHz2-
175.0 C=0
Solvent: DMSO-ds
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Adipimide
Wavenumber (cm—?) Intensity Assignment

3350 - 3180 Strong, Broad N-H Stretch (Amide)
2940 - 2860 Medium C-H Stretch (Aliphatic)
1640 Strong C=0 Stretch (Amide 1)
1550 Medium N-H Bend (Amide II)

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data (Electron lonization - El) of Adipimide

m/z Relative Intensity (%) Assignment

144 100 [M]* (Molecular lon)
127 ~50 [M-NHs]+

114 ~40 [M-2NH2]*

98 ~30 [M-NH2COJ*

72 ~80 [CaHeNOJ*

55 ~60 [C3H3O]* or [CaH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of adipimide in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de). Ensure the sample is fully dissolved.

e Instrument Setup:
o Use a standard 5 mm NMR tube.

o Acquire the spectra on a NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable
frequency (e.g., 90 MHz for the provided *H NMR data).

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Process the data using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
peak of DMSO-ds at 2.50 ppm.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

o Process the data similarly to the *H NMR spectrum. Chemical shifts are referenced to the
solvent peak of DMSO-ds at 39.52 ppm.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy (Solid State)
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of adipimide with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
e Instrument Setup:

o Place the KBr pellet in the sample holder of an FT-IR spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.
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o Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm~1).

o The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the adipimide sample into the mass
spectrometer, typically via a direct insertion probe for solid samples or after separation by
gas chromatography (GC-MS).

e lonization:

o The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

e Mass Analysis:

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection:

o A detector records the abundance of each ion at a specific m/z value, generating a mass
spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like adipimide.
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Caption: General workflow for the spectroscopic analysis of adipimide.

» To cite this document: BenchChem. [Spectroscopic Profile of Adipimide: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184010#spectroscopic-data-of-adipimide-nmr-ir-

mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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